molecular formula C19H18N4O3 B2783279 N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 2034301-45-4

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2783279
CAS No.: 2034301-45-4
M. Wt: 350.378
InChI Key: JGBIDAAGCDIXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule based on an imidazole-carboxamide core, a scaffold of significant interest in medicinal chemistry . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The structural architecture of this molecule is noteworthy. The imidazole ring provides a versatile pharmacophore capable of hydrogen bonding, which is a critical feature for interacting with biological targets . The 4-nitrobenzyl group attached to the imidazole nitrogen is an electron-withdrawing moiety that can influence the molecule's electronic distribution and metabolic stability. The N-(2,6-dimethylphenyl) carboxamide moiety is a common feature in compounds designed to fit into specific hydrophobic pockets in enzyme active sites. While the specific biological activity and mechanism of action for this exact compound require experimental validation, analogous imidazole and benzimidazole carboxamide derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, such as A549 (lung carcinoma) and SW480 (colon cancer), by inducing apoptosis and cell cycle arrest . Related compounds are also investigated as potential inhibitors of enzymes like topoisomerase IIα . Researchers can utilize this compound as a building block in organic synthesis or as a lead compound for developing novel therapeutic agents in oncology and parasitology . Its potential research value lies in exploring structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets. This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-3-5-14(2)18(13)21-19(24)17-11-22(12-20-17)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIDAAGCDIXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, a compound with the CAS number 2034301-45-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₄O₃
  • Molecular Weight : 350.4 g/mol
  • Chemical Structure : The compound features an imidazole ring substituted with a 2,6-dimethylphenyl group and a 4-nitrobenzyl moiety. This structural arrangement is significant for its biological interactions.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. Specifically, derivatives of aryl semicarbazones have been shown to enhance GABA levels and inhibit GABA transaminase, leading to increased anticonvulsant activity. For instance, a study found that certain derivatives increased GABA levels by 118% and demonstrated efficacy in various seizure models without neurotoxicity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. Similar imidazole derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway, which is critical in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and may provide therapeutic benefits in conditions characterized by excessive inflammation .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various biological targets. For example:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress.
  • Antiurease Activity : Compounds structurally related to this imidazole derivative have shown potent antiurease activity, which is crucial in treating urease-related infections .

Case Studies

A notable case study examined the effects of imidazole derivatives on neuroprotective activities in models of neurodegeneration. The study reported that these compounds could protect neuronal cells from apoptosis induced by oxidative stress and exhibited favorable blood-brain barrier permeability .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticonvulsantNot specified
Aryl Semicarbazone DerivativeGABA Level Increase118% increase
Imidazole DerivativeAnti-inflammatoryIC50 = 3.08
Related Imidazole CompoundAntiureaseIC50 = 0.16

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, have shown potential as anticancer agents. Studies demonstrate that modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Imidazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study focused on a series of imidazole derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the intrinsic pathway, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory potential of imidazole derivatives was evaluated using lipopolysaccharide-stimulated macrophages. This compound was shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in inflammatory models
Kinase InhibitionPotentially inhibits key kinases involved in signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares structural motifs with several derivatives documented in pesticide and chemical catalogs. Key comparisons include:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Substituents/Modifications Primary Use/Activity Reference
N-(2,6-Dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide Imidazole 4-Nitrobenzyl, N-(2,6-dimethylphenyl) Inferred agrochemical potential
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide Piperidine Deuterated iso-propyl, N-(2,6-dimethylphenyl) Metabolic studies (deuterated analog)
Metalaxyl-M Alanine derivative Methoxyacetyl, N-(2,6-dimethylphenyl) Systemic fungicide
Thenylchlor Acetamide Chloro, (3-methoxy-2-thienyl)methyl Herbicide (rice fields)

Q & A

Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including imidazole core formation, nitrobenzyl group introduction via alkylation, and carboxamide coupling. Key steps include:

  • Nitrobenzyl group attachment : Use of 4-nitrobenzyl chloride under basic conditions (e.g., NaH in DMF) at 0–25°C to avoid side reactions .
  • Carboxamide coupling : Employing coupling reagents like EDC/HOBt for amide bond formation between the imidazole and 2,6-dimethylaniline .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure compound. Yield optimization requires strict control of temperature and stoichiometry .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?

Analytical characterization should include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons of 2,6-dimethylphenyl at δ 6.8–7.2 ppm, nitrobenzyl methylene at δ 5.2–5.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~395.15 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental analysis : Validate C, H, N, O content (±0.4% theoretical) .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in biological systems, and how can it be experimentally validated?

Based on structural analogs, the compound may inhibit kinases or enzymes via:

  • Nitrobenzyl group interaction : Electrophilic nitro groups could disrupt ATP-binding pockets in kinases .
  • Imidazole coordination : Metal ion chelation (e.g., Zn²⁺ in metalloenzymes) . Validation methods :
  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence kits to measure IC₅₀ values .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Synthesize analogs with halogenated (e.g., Cl, F) or methoxy groups on the benzyl or phenyl rings to enhance lipophilicity or hydrogen bonding .
  • Imidazole modification : Replace the nitro group with cyano or sulfonamide to alter electron-withdrawing effects .
  • Bioactivity testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare EC₅₀ values .

Q. What strategies address solubility challenges during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the compound .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for controlled release .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Impurity interference : Use HPLC-MS to identify and quantify impurities (e.g., N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a common byproduct) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to ensure reproducibility across triplicate experiments .

Q. What computational approaches predict the compound’s binding affinity to therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID 3H6) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability .
  • QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How are critical impurities identified and controlled during synthesis?

  • HPLC-UV/MS profiling : Monitor for common impurities like N-(2,6-dimethylphenyl)pyridine-2-carboxamide (retention time: 8.2 min) .
  • Reference standards : Compare against certified impurities (e.g., CAS 39627-98-0) .
  • Purification protocols : Optimize gradient elution in flash chromatography to remove methylated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.